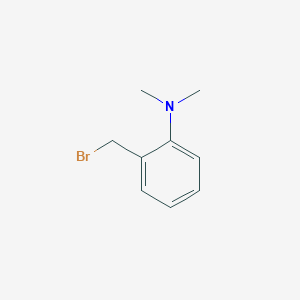

2-(溴甲基)-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Bromomethyl)-N,N-dimethylaniline is an organic compound that is used in a variety of applications in the scientific field. It is a colorless liquid with a slightly pungent odor and is a derivative of aniline. It is also known as 2-Bromo-N,N-dimethyl-p-toluidine or 2-Bromo-N,N-dimethylaniline. This compound has a wide range of applications in the scientific field, including its use as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of pharmaceuticals, dyes, and other compounds. In addition, it has been used in a variety of laboratory experiments and as an analytical tool.

科学研究应用

反应性模式和合成应用

二烷基苯胺自由基阳离子的反应性模式

N,N-二甲基苯胺参与与Cu2+的反应,形成胺自由基阳离子,在特定条件下可以发生二聚化反应,形成四烷基苯胺或亲核取代生成对位取代的二烷基苯胺。这些反应在合成各种有机化合物中起着关键作用,展示了二甲基苯胺衍生物在有机合成中的多功能性 (Kirchgessner, Sreenath, & Gopidas, 2006)。

复杂苯胺的合成

从对羟基甲苯和随后的反应中制备4-(2,6-二氧杂螺-4,4-二溴甲基环己基)-N,N-二甲基苯胺,说明了该化合物在合成结构复杂苯胺中的作用,这可能在材料科学和制药领域具有潜在应用 (Zhu, 2010)。

分析和机理洞察

电子转移停流法

使用电子转移停流法研究4-溴-N,N-二甲基苯胺阳离子自由基的电子转移反应动力学,可以洞察电化学生成的阳离子自由基的光谱化学分析。这种方法对于理解电化学和材料科学中的基本反应至关重要 (Oyama & Higuchi, 2002)。

溶剂控制的转化

2-溴甲基-2-甲基氮杂环丙烷的反应性表明溶剂选择如何显著影响反应结果,从而实现功能化氮杂环丙烷或氮杂环丁烷的选择性形成。这些发现对有机化学中合成方法的发展至关重要 (Stankovic et al., 2012)。

催化和聚合

芳基氯化物和胺交叉偶联的催化剂体系

开发高效的催化剂体系,如P,N配体与钯配合物的组合,用于芳基氯化物和胺的交叉偶联,包括使用2-(溴甲基)-N,N-二甲基苯胺衍生物,突显了这种化学品在促进复杂有机转化中的重要性。这对制药和材料科学具有广泛的影响 (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010)。

在光诱导嵌段共聚合中的应用

N,N-二甲基苯胺末端官能聚合物在光诱导自由基和自由基促进的阳离子聚合路线中发挥关键作用。这种应用对于开发具有定制性能的新材料,用于先进技术应用至关重要 (Muftuoglu, Cianga, Yurteri, & Yagcı, 2004)。

作用机制

Target of Action

For instance, brominated flame retardants have been reported to target organobromine

Mode of Action

Bromomethyl groups in other compounds have been reported to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This suggests that 2-(Bromomethyl)-N,N-dimethylaniline might interact with DNA in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound’s potential to interact with DNA suggests it might affect pathways related to DNA replication and repair, but this is speculative and requires further investigation.

Pharmacokinetics

Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism . These models depict the body as two pharmacokinetic compartments (the central and the peripheral compartments), and movement from one compartment to the other follows first-order kinetics

Result of Action

Bromomethyl groups in other compounds have been reported to cause dna damage . This suggests that 2-(Bromomethyl)-N,N-dimethylaniline might have genotoxic effects, but this needs to be confirmed with further studies.

Action Environment

Environmental factors can significantly impact the action of other brominated compounds

属性

IUPAC Name |

2-(bromomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFBNUEGLXFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557091 |

Source

|

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-N,N-dimethylaniline | |

CAS RN |

117426-12-7 |

Source

|

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

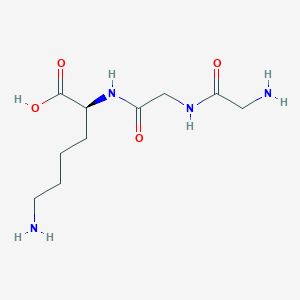

![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)